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Compound Name:
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Cat. No.: B162774 Get Quote

Aimed at researchers, scientists, and drug development professionals, this guide provides a

statistical validation and objective comparison of the research findings on 4-Phenyl-4-(1-
piperidinyl)cyclohexanol (PPC) and its structural and functional analogs, primarily

Phencyclidine (PCP) and Ketamine. This document summarizes key quantitative data, details

experimental methodologies, and visualizes relevant biological pathways and workflows to

facilitate informed research decisions.

Introduction
4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a prominent metabolite of the dissociative

anesthetic Phencyclidine (PCP).[1] Like its parent compound, PPC is an arylcyclohexylamine

that exhibits psychoactive properties. Understanding the pharmacological and toxicological

profile of PPC in comparison to other well-characterized arylcyclohexylamines such as PCP

and Ketamine is crucial for a comprehensive assessment of its potential therapeutic or abuse

liability. This guide presents a comparative analysis based on available preclinical research

data.

Quantitative Comparison of Biological Activity
The following tables summarize the key in vitro and in vivo pharmacological parameters for

PPC, PCP, and Ketamine.
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In Vitro Receptor Binding Affinity
Compound

Receptor
Target

Binding
Affinity (Ki)

Species Reference

PCP
NMDA Receptor

(dizocilpine site)
59 nM Rat [2]

Ketamine
NMDA Receptor

(PCP site)
~0.5 µM - 1 µM Rat [3]

trans-4-Phenyl-4-

(1-

piperidinyl)cycloh

exanol (trans-

PPC)

Dopamine

Transporter

Inhibition similar

to PCP
Rat [3][4]

trans-4-Phenyl-4-

(1-

piperidinyl)cycloh

exanol (trans-

PPC)

NMDA Receptor

([3H]TCP

binding)

Much less active

than PCP
Rat [3]

Lower Ki values indicate higher binding affinity.

In Vivo Pharmacokinetic Parameters in Rats
Compound

Elimination
Half-life (t½)

Route of
Administration

Gender Reference

PCP 3.4 hours Intravenous Male [5]

PCP 5.5 hours Intravenous Female [5]

Ketamine ~1.3 hours
Intramuscular/Int

raperitoneal
Young [6]

4-Phenyl-4-(1-

piperidinyl)cycloh

exanol (PPC)

Data not

available
- -
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In Vivo Behavioral Effects in Mice

Compound
Behavioral
Assay

Effective Dose
(ED50 / Dose
Range)

Effect Reference

PCP
Inverted Screen

Test

ED50: 4.1

µmol/kg (i.v.)

Motor

impairment
[7]

PCP
Locomotor

Activity

Peak effect at

3.0 mg/kg
Hyperlocomotion [8]

Ketamine
Locomotor

Activity

25 mg/kg and 50

mg/kg (i.p.)
Hyperlocomotion [6][9]

trans-4-Phenyl-4-

(1-

piperidinyl)cycloh

exanol (trans-

PPC)

Locomotor

Activity

10 - 30 mg/kg

(i.p.)

Increased

locomotor activity

and rearing

[10]

cis/trans-4-

Phenyl-4-(1-

piperidinyl)cycloh

exanol (PPC)

Rotarod Assay

Doses causing

maximal ataxia

also produced

seizures and

lethality

Ataxia [11]

Key Signaling and Experimental Workflows
Mechanism of Action: NMDA Receptor Antagonism
Arylcyclohexylamines like PCP and Ketamine primarily exert their effects by acting as non-

competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate

receptor. They bind to a site within the receptor's ion channel, known as the PCP binding site,

thereby blocking the influx of calcium ions and disrupting normal glutamatergic

neurotransmission. This action is believed to be the basis for their dissociative anesthetic and

psychotomimetic effects. While direct binding data for PPC at the NMDA receptor is limited, its

structural similarity to PCP suggests a similar mechanism.
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Mechanism of NMDA Receptor Antagonism by Arylcyclohexylamines.

Experimental Workflow: Locomotor Activity Assessment
The assessment of spontaneous locomotor activity is a standard method to evaluate the

stimulant or depressant effects of psychoactive compounds in rodents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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